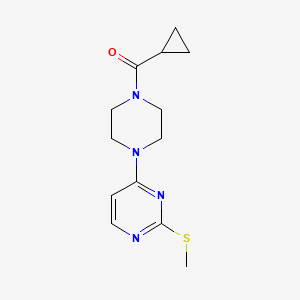![molecular formula C16H20N4O2 B6460440 4-methoxy-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine CAS No. 2548989-44-0](/img/structure/B6460440.png)
4-methoxy-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine (4M6P) is a novel pyrimidine derivative that has recently been developed for scientific research applications. It is a heterocyclic compound containing both nitrogen and oxygen atoms, and is composed of a piperidine and pyrimidine ring system. 4M6P has been studied for its potential use in drug design and development, as well as its potential to act as an enzyme inhibitor. In addition, 4M6P has been investigated for its ability to modulate the activity of various cellular proteins and its potential for use in cancer therapy.
Scientific Research Applications
4-methoxy-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine has been studied for its potential use in drug design and development. It has been found to act as an enzyme inhibitor, and has been shown to modulate the activity of various cellular proteins. In addition, this compound has been investigated for its potential to be used in cancer therapy. Recent studies have also shown that this compound may be useful in the treatment of Alzheimer’s disease, as well as for the inhibition of certain viral proteins.
Mechanism of Action
The exact mechanism of action of 4-methoxy-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine is still under investigation. However, it is believed that this compound acts as an enzyme inhibitor by binding to specific enzyme active sites and disrupting their normal function. In addition, this compound has been shown to modulate the activity of various cellular proteins, which may explain its potential use in cancer therapy.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being investigated. However, studies have shown that this compound may be useful in the treatment of Alzheimer’s disease, as well as for the inhibition of certain viral proteins. In addition, this compound has been found to modulate the activity of various cellular proteins, which may explain its potential use in cancer therapy.
Advantages and Limitations for Lab Experiments
The advantages of using 4-methoxy-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine in laboratory experiments include its low cost and ease of synthesis. This compound is also relatively stable and can be stored for long periods of time without significant degradation. However, the exact mechanism of action of this compound is still not completely understood, and further research is needed to fully elucidate its biochemical and physiological effects.
Future Directions
There are a number of potential future directions for 4-methoxy-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine research. These include further investigation into its mechanism of action and biochemical and physiological effects, as well as its potential use in drug design and development. In addition, further research is needed to determine the optimal conditions for synthesis and storage of this compound. Finally, further research is needed to explore the potential of this compound as an enzyme inhibitor and its potential use in cancer therapy.
Synthesis Methods
4-methoxy-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine can be synthesized by a variety of methods. The most common synthesis route involves the condensation of 4-methoxy-piperidine-3-carboxylic acid and 3-amino-1-methyl-pyrimidine. This reaction is typically carried out in a solvent such as ethanol under basic conditions. Other methods of synthesis include the use of organometallic reagents, such as lithium diisopropylamide, as well as the use of microwave-assisted synthesis.
properties
IUPAC Name |
4-methoxy-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-21-16-9-15(18-12-19-16)20-8-2-3-13(10-20)11-22-14-4-6-17-7-5-14/h4-7,9,12-13H,2-3,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPFJOFXADJLGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCCC(C2)COC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methylsulfanyl)-N-[(pyrazin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B6460357.png)
![4-[1-(5-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6460358.png)



![N-[1-(3-cyano-6-methylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6460391.png)
![4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6460393.png)

![N-ethyl-6-methyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6460409.png)
![4-{[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6460419.png)
![4-[1-(6-bromoquinazolin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6460421.png)


![6-methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6460428.png)